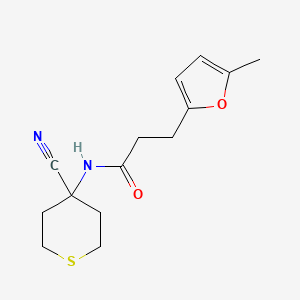
N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide, also known as CP-945,598, is a small molecule drug that has been developed for its potential therapeutic effects. This compound belongs to the class of compounds known as cannabinoid receptor antagonists and has been studied extensively for its use in treating various medical conditions.
Mechanism of Action
The mechanism of action of N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide involves its binding to the CB1 receptor and blocking its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor and a reduction in the effects of endogenous cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide have been studied extensively. It has been found to reduce food intake and body weight in animal models of obesity. It has also been found to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide in lab experiments include its potency and selectivity as a CB1 receptor antagonist. This allows for the precise manipulation of the endocannabinoid system in animal models. However, the limitations of using this compound include its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide. These include its potential use in the treatment of obesity, addiction, and mood disorders. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, the development of more potent and selective CB1 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of various medical conditions.
Synthesis Methods
The synthesis of N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide involves several steps. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-yl chloride. This intermediate is then reacted with N-cyanothiourea to form N-(4-cyanothian-4-yl)-5-methylfuran-2-ylamine. The final step involves the reaction of N-(4-cyanothian-4-yl)-5-methylfuran-2-ylamine with 3-bromopropionyl chloride to form N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide.
Scientific Research Applications
N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide has been extensively studied for its potential therapeutic effects. It has been found to be a potent and selective antagonist of the CB1 receptor, which is one of the two cannabinoid receptors found in the human body. This receptor is known to play a role in the regulation of appetite, pain, mood, and memory.
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-2-3-12(18-11)4-5-13(17)16-14(10-15)6-8-19-9-7-14/h2-3H,4-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREXOXVOJPMUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


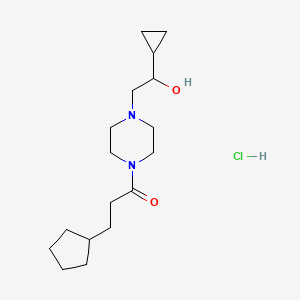
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)
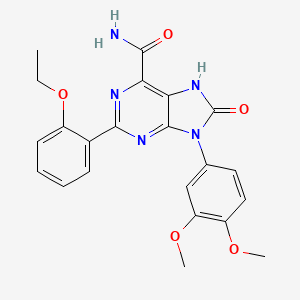
![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
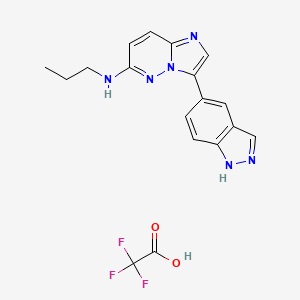
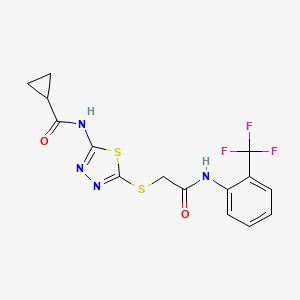
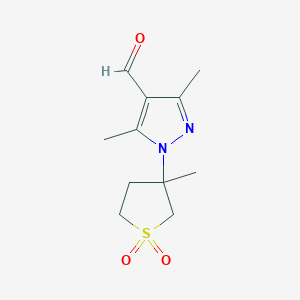
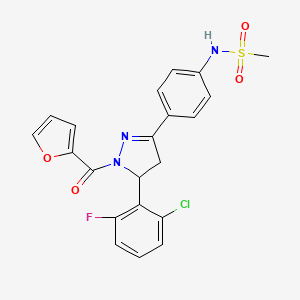
![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)
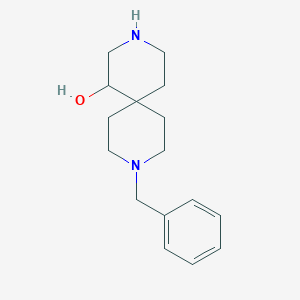
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)